

Application Notes: Indocyanine green-d7 for In Vivo Lymphatic Imaging in Mice

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Compound of Interest

Compound Name: Indocyanine green-d7

Cat. No.: B15556710

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Introduction Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used for various clinical and preclinical imaging applications, including lymphatic imaging.[1][2][3][4]

Indocyanine green-d7 (ICG-d7) is a partially deuterated form of ICG. This structural modification enhances its stability in aqueous solutions compared to standard ICG, while maintaining similar absorption and emission maxima, making it highly suitable for in vivo imaging. Operating within the 700-900 nm NIR window, ICG-d7 allows for deep tissue penetration and minimizes background autofluorescence.[2][4][5] When administered intradermally, ICG-d7 binds to albumin and is rapidly taken up by the initial lymphatic vessels, enabling dynamic, non-invasive visualization and quantification of lymphatic architecture and function.[2]

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application and protocols for using ICG-d7 for in vivo lymphatic imaging in murine models.

Core Applications

- Non-invasive assessment of lymphatic architecture: Visualize the network of lymphatic vessels and draining lymph nodes.[1][2]
- Quantitative analysis of lymphatic function: Measure parameters such as lymph flow, vessel contractility, and clearance rates.[1][6]

- Disease Model Phenotyping: Characterize lymphatic dysfunction in models of lymphedema, cancer metastasis, and inflammatory diseases like arthritis.[\[1\]](#)[\[7\]](#)[\[8\]](#)
- Therapeutic Efficacy Monitoring: Evaluate the impact of novel therapies on lymphatic function and remodeling.[\[1\]](#)

Quantitative Data & Properties

The following tables summarize the key properties of ICG-d7 and typical parameters for in vivo lymphatic imaging experiments in mice.

Table 1: Photophysical Properties of ICG-d7

Property	Value	Reference
Excitation Maximum (λ_{ex})	794 nm	
Emission Maximum (λ_{em})	818 nm	
Extinction Coefficient	228,000 M ⁻¹ cm ⁻¹	
Quantum Yield	0.21	
Imaging Window	NIR (700-900 nm), SWIR (1000-2000 nm)	[9]

| Key Advantage | Improved stability in aqueous solutions over ICG | |

Table 2: Typical Experimental Parameters for Murine Lymphatic Imaging

Parameter	Recommended Range / Value	Reference
Animal Model	C57BL/6, Nude Mice, or other relevant strains	[1][2]
ICG-d7 Concentration	~600-650 μ M (starting point)	[2]
Administration Route	Intradermal (i.d.) injection	[1][2]
Injection Volume	5 - 40 μ L	[2][10]
Injection Site	Footpad, base of the tail, or region of interest	[1][11]
Excitation Source	~780 - 806 nm NIR laser	[1][2]
Emission Filter	>815 nm or ~830 nm long-pass filter	[1][2]

| Anesthesia | Isoflurane |[2] |

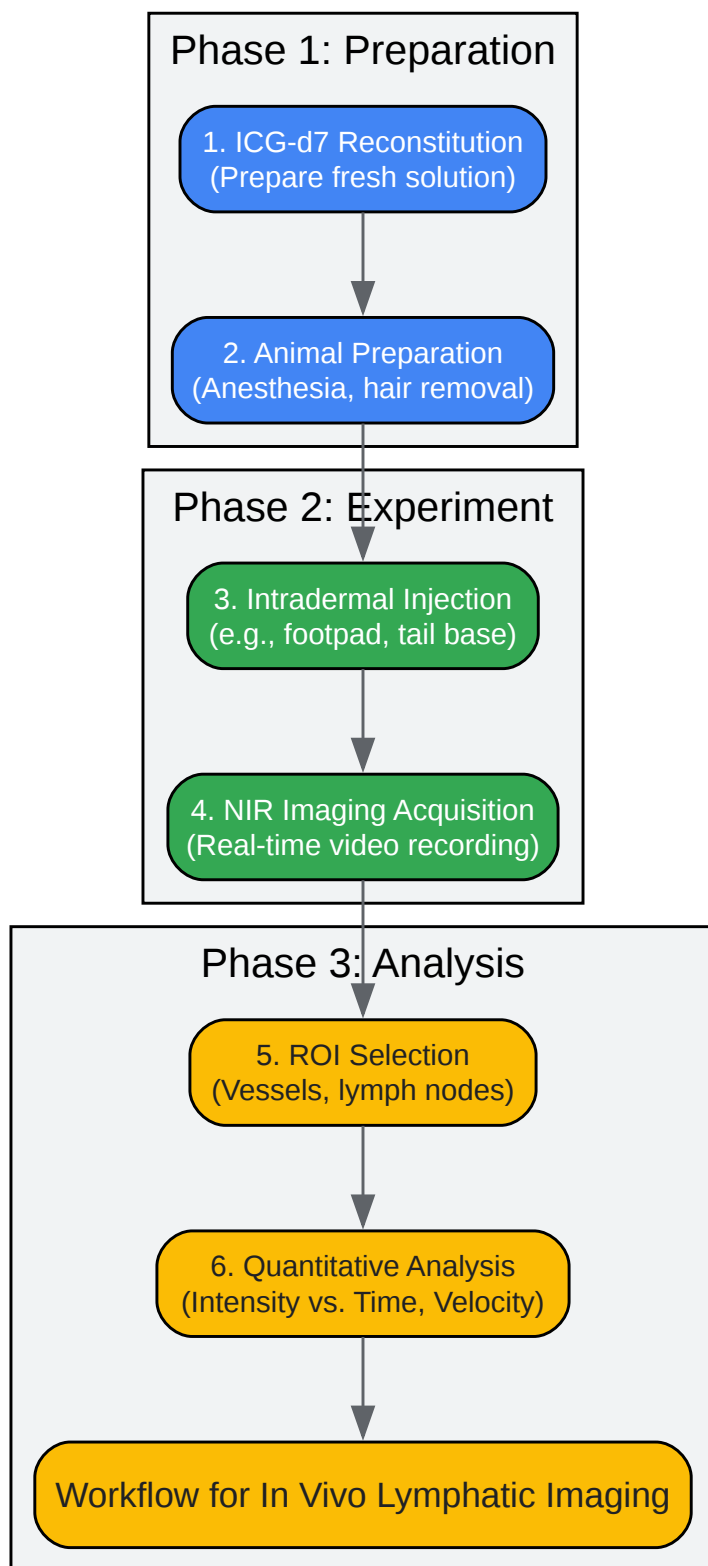
Table 3: Measurable Quantitative Lymphatic Function Metrics

Metric	Description	Reference
T-initial	Time for ICG-d7 to travel from injection site to a defined lymphatic vessel.	[1]
T-max	Time to reach maximum signal intensity in the draining lymph node.	[1]
S-max	Maximum signal intensity recorded in the draining lymph node.	[1]
Clearance Rate	Rate of signal decay from the injection site or lymph node.	[1]
Pulse Frequency	Contraction frequency of collecting lymphatic vessels (pulses/minute).	[1] [2]

| Propagation Velocity | Speed of the fluorescent signal propagation along a lymphatic vessel (mm/s). [\[2\]](#) |

Experimental Workflow and Protocols

The overall process for performing in vivo lymphatic imaging with ICG-d7 involves careful preparation of the animal and imaging agent, followed by a standardized imaging and analysis procedure.



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Caption: High-level workflow from preparation to data analysis for lymphatic imaging.

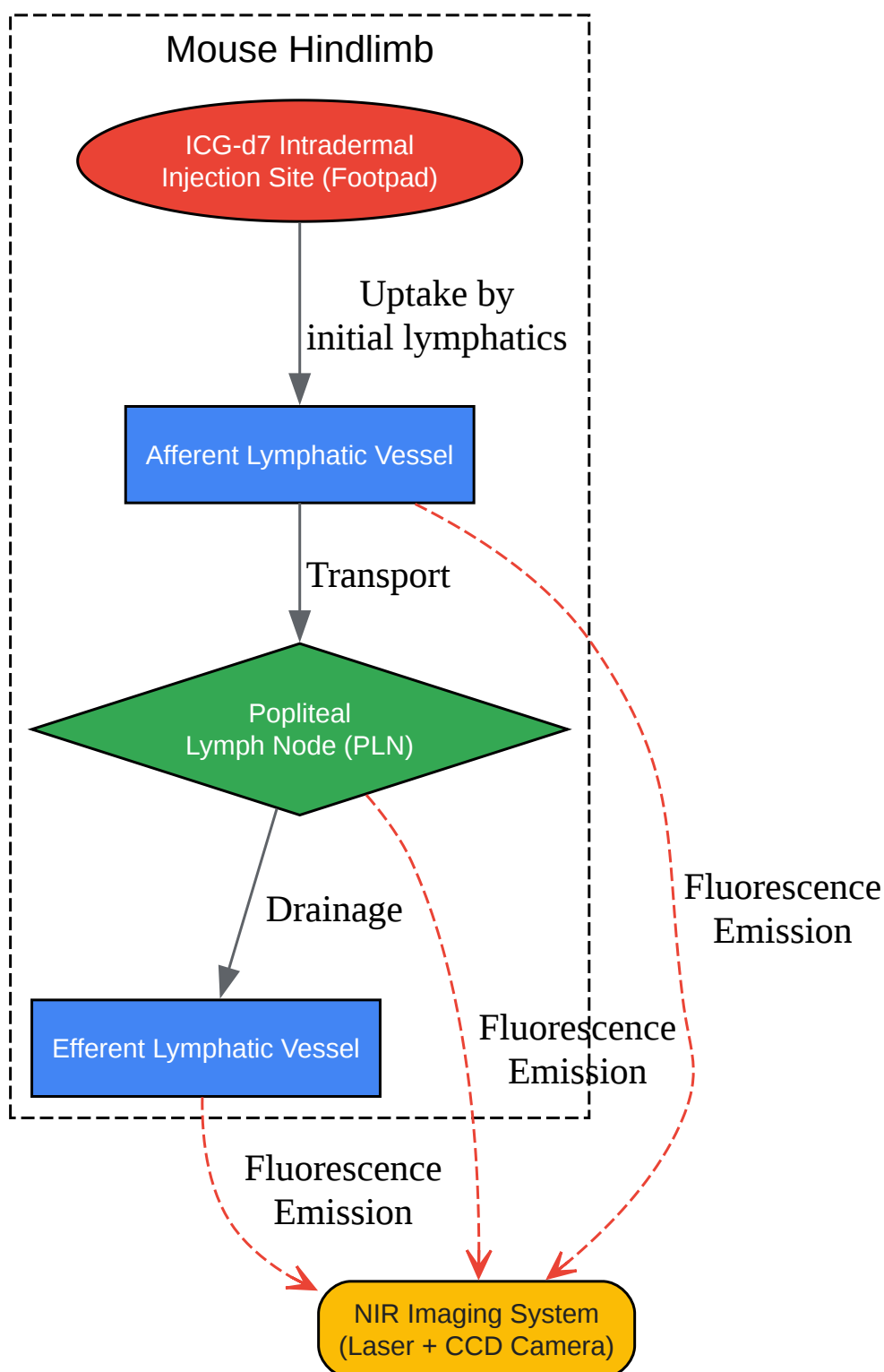
Protocol 1: Reagent Preparation

- Reconstitute ICG-d7: Prepare the ICG-d7 solution immediately before use for optimal performance, despite its improved stability over ICG.[\[4\]](#)
- Solvent: Dissolve the lyophilized ICG-d7 powder in sterile, nuclease-free water or phosphate-buffered saline (PBS) to the desired stock concentration.
- Working Concentration: Dilute the stock solution to the final working concentration (e.g., 645 μ M) using sterile PBS.[\[2\]](#)
- Storage: Protect the solution from light by wrapping the vial in aluminum foil. Use within a few hours of preparation.

Protocol 2: Animal Handling and Preparation

- Hair Removal: One day prior to imaging, remove fur from the area of interest (e.g., the entire leg and inguinal region for footpad injections) using clippers followed by a chemical depilatory agent to minimize fluorescence interference.[\[2\]](#)
- Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by lack of pedal reflex.
- Positioning: Place the anesthetized animal on the imaging stage. For limb imaging, position the mouse in a supine or lateral position to ensure a clear view of the injection site and the draining lymphatic pathway to the popliteal and/or inguinal lymph nodes.[\[1\]](#)[\[2\]](#)
- Temperature Maintenance: Maintain the animal's body temperature at 37°C throughout the procedure using a heating pad to ensure normal physiological function.[\[2\]](#)

Protocol 3: ICG-d7 Administration and Imaging



Conceptual diagram of ICG-d7 lymphatic uptake and imaging.

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Caption: ICG-d7 uptake by lymphatics and detection by a NIR imaging system.

- **Injection:** Using a 30-gauge needle attached to a Hamilton syringe, perform a single intradermal (i.d.) injection of the ICG-d7 solution (e.g., 10 μ L of 645 μ M solution) into the desired site, such as the dorsal footpad.[\[1\]](#)[\[2\]](#)
- **Image Acquisition:** Immediately begin recording a real-time video of the fluorescent signal using an in vivo NIR imaging system.
 - Illuminate the area with an ~806 nm laser.[\[1\]](#)
 - Capture the emitted fluorescence using a sensitive CCD camera equipped with an appropriate long-pass filter (e.g., >815 nm).[\[1\]](#)
 - Record continuously for at least 30-60 minutes to capture the full dynamics of lymphatic uptake, transport, and nodal accumulation.[\[1\]](#)

Protocol 4: Image Processing and Data Analysis

- **Region of Interest (ROI) Placement:** After acquisition, use image analysis software to retrospectively draw ROIs over key anatomical areas on the recorded video.[\[1\]](#)
 - **Injection Site:** To measure clearance.
 - **Lymphatic Vessels:** To measure propagation velocity and pulse frequency.
 - **Draining Lymph Nodes** (e.g., Popliteal Lymph Node): To measure accumulation kinetics (T-initial, T-max, S-max).[\[1\]](#)
- **Data Extraction:** For each ROI, extract the mean fluorescence intensity for every frame of the video to generate intensity vs. time curves.
- **Quantification:**
 - **Kinetics:** From the intensity vs. time curves for the lymph node ROI, determine the time to initial signal increase (T-initial), time to peak intensity (T-max), and the maximum intensity value (S-max).[\[1\]](#)
 - **Contraction Frequency:** In the vessel ROI, identify the periodic oscillations in signal intensity. The frequency of these peaks corresponds to the lymphatic contraction rate

(pulses/minute).[1]

- Velocity: Measure the distance between two ROIs along a lymphatic vessel. Calculate the transit time of the fluorescence front between these two points to determine the propagation velocity.[2]
- Statistical Analysis: Compare quantitative metrics between experimental groups (e.g., control vs. treated, wild-type vs. disease model) using appropriate statistical tests (e.g., Student's t-test, ANOVA). A p-value < 0.05 is typically considered significant.[1]

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